sodium 1,3-dimethylpurin-9-ide-2,6-dione

Solubility Formulation Bioavailability

Formulators face poor aqueous solubility of theophylline base (5.5 mg/mL), limiting parenteral and liquid dosage forms. Sodium theophylline (CAS 3485-82-3) addresses this with substantially enhanced water solubility. • Serves as direct caffeine production feedstock via DMC methylation; avoids ethylenediamine contamination concerns associated with aminophylline-derived routes. • Core ionic species in USP theophylline sodium glycinate preparations; anhydrous theophylline content specification of 44.5-47.3%. • Enables ethylenediamine-free parenteral formulations, eliminating contact sensitizer risk documented with aminophylline.

Molecular Formula C7H7N4NaO2
Molecular Weight 202.15 g/mol
CAS No. 3485-82-3
Cat. No. B1626870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 1,3-dimethylpurin-9-ide-2,6-dione
CAS3485-82-3
Molecular FormulaC7H7N4NaO2
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+]
InChIInChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1
InChIKeyQVGLHVDBDYLFON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1,3-Dimethylpurin-9-ide-2,6-dione (CAS 3485-82-3) Procurement & Specification Guide for Research and Formulation


Sodium 1,3-dimethylpurin-9-ide-2,6-dione (CAS 3485-82-3), also known as sodium theophylline or 1,3-dimethylxanthine sodium salt [1], is an alkali salt of theophylline (pKa = 8.43 at 298.15 K) [2]. This compound exists as a white crystalline powder with molecular formula C7H7N4NaO2 and molecular weight 202.15 g/mol [1]. As a strong alkali salt of the weak organic acid theophylline, it exhibits substantially enhanced aqueous solubility compared to the parent theophylline base [2]. The compound serves both as an intermediate in caffeine production via methylation with dimethyl sulfate [2] and as a pharmaceutical reference standard component, particularly as part of theophylline sodium glycinate equilibrium mixtures recognized in USP monographs [3].

Why Theophylline Salt Selection Matters: Comparative Performance of Sodium 1,3-Dimethylpurin-9-ide-2,6-dione vs. Aminophylline and Other Soluble Derivatives


Substitution among theophylline salts and solubilized forms is not interchangeable without consequence. While aminophylline (theophylline ethylenediamine) and choline theophyllinate both address the poor aqueous solubility of theophylline base, they differ in theophylline content, excipient-related adverse effect profiles, and formulation stability [1]. For instance, the ethylenediamine component in aminophylline is a documented contact sensitizer and has been associated with allergic reactions [2]. Furthermore, the choice of solubilizer directly impacts gastric irritation potential, with theophylline base exhibiting 2-3 times greater irritancy than choline theophyllinate in gastric potential difference models [3]. Sodium 1,3-dimethylpurin-9-ide-2,6-dione represents the fundamental ionized form that underpins key pharmaceutical preparations including theophylline sodium glycinate, an equilibrium mixture recognized in USP monographs for oral solution and tablet formulations [4]. The quantitative evidence below establishes specific dimensions where this sodium salt form demonstrates verifiable differentiation from comparator compounds.

Quantitative Differentiation Evidence: Sodium 1,3-Dimethylpurin-9-ide-2,6-dione (CAS 3485-82-3) vs. Comparator Theophylline Forms


Enhanced Aqueous Solubility: Sodium Salt vs. Theophylline Base

Theophylline base is poorly soluble in water, limiting its direct utility in parenteral and liquid oral formulations [1]. The sodium salt form (CAS 3485-82-3) demonstrates dramatically enhanced aqueous solubility, with experimental data showing solubility increases with temperature at constant NaOH concentration [1]. This solubility enhancement enables the use of sodium theophylline as a key intermediate in pharmaceutical manufacturing and as the active ionic species in theophylline sodium glycinate preparations recognized in USP monographs [2].

Solubility Formulation Bioavailability

USP Reference Standard Purity Specification: Theophylline Sodium Glycinate Anhydrous Theophylline Content

Theophylline Sodium Glycinate, an equilibrium mixture containing Theophylline Sodium (C7H7N4NaO2) and Glycine in approximately equimolecular proportions buffered with an additional mole of Glycine, is defined by a specific anhydrous theophylline content range [1]. Dried at 105°C for 4 hours, it contains theophylline sodium glycinate equivalent to not less than 44.5% and not more than 47.3% of anhydrous theophylline (C7H8N4O2) [1]. The pH of a saturated solution is specified as between 8.5 and 9.5 [1]. Loss on drying at 105°C for 4 hours is not more than 2.0% of its weight [1].

Quality Control Reference Standards USP Monograph

Intermediate Utility in Caffeine Synthesis: Sodium Theophylline as Industrial Feedstock

Sodium theophylline serves as a critical intermediate in the industrial production of caffeine. The compound reacts with dimethyl sulfate (or dimethyl carbonate) to produce caffeine via methylation [1]. This synthetic route is commercially significant and is the subject of multiple patent filings, including environmentally friendly methods using dimethyl carbonate (DMC) and methanol at 100-180°C under stirring for 1-5 hours [2]. The sodium salt's enhanced solubility in aqueous alkaline media facilitates efficient reaction kinetics compared to the poorly soluble theophylline base [1].

Synthetic Chemistry Caffeine Production Industrial Intermediates

In Vitro Drug Release: Theophylline Sodium Glycinate Salt vs. Anhydrous Theophylline in Matrix Tablets

In a comparative in vitro dissolution study of controlled release matrix tablets prepared with various bio-adhesive polymers, theophylline sodium glycinate salt form released a greater percentage of active drug than its corresponding anhydrous theophylline form in most cases [1]. Tablets were subjected to dissolution testing for 8 hours in 0.1 N hydrochloric acid (pH 1.2) at 37 ± 0.5°C with 50 rpm agitation [1]. This enhanced release is attributed to the improved aqueous solubility conferred by the sodium glycinate salt form of theophylline relative to the anhydrous base [1].

Drug Release Formulation Development Bio-adhesion

Gastric Irritation Potential: Theophylline vs. Choline Theophyllinate

In a crossover study of 14 healthy volunteers utilizing gastric potential difference (GPD) measurements as a model for mucosal irritation, theophylline base was found to be 2 and 3 times more irritating than choline theophyllinate in terms of mean membrane instability time and mean irritation index parameters, respectively [1]. This finding has implications for salt selection: choline theophyllinate was specifically developed to improve gastric tolerability while maintaining therapeutic efficacy . Theophylline sodium glycinate, which incorporates glycine as a buffering agent, represents an alternative approach to mitigating gastric irritation while preserving the solubility advantages of the sodium salt form [2].

Gastrointestinal Safety Adverse Effects Tolerability

Optimal Application Scenarios for Sodium 1,3-Dimethylpurin-9-ide-2,6-dione (CAS 3485-82-3) Based on Differentiated Evidence


Analytical Reference Standard and Quality Control Material for USP-Compliant Theophylline Sodium Glycinate Testing

Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the core ionic species in theophylline sodium glycinate, an equilibrium mixture with glycine that is specified in active USP monographs for both the drug substance and oral solution . The USP specification defines anhydrous theophylline content of 44.5-47.3% and saturated solution pH of 8.5-9.5 . Analytical laboratories and QC departments requiring reference standards for method validation, dissolution testing, or batch release of theophylline sodium glycinate formulations should prioritize procurement of high-purity sodium theophylline (CAS 3485-82-3) as the foundational reference material. The USP is currently updating these monographs with revised assay procedures, underscoring ongoing regulatory relevance [6].

Controlled-Release Oral Formulation Development Requiring Enhanced Drug Release from Matrix Systems

Formulation scientists developing bio-adhesive or matrix-based controlled-release oral dosage forms should consider theophylline sodium glycinate (incorporating CAS 3485-82-3 as the active ionic species) rather than anhydrous theophylline. Direct head-to-head dissolution studies demonstrate that the sodium glycinate salt form releases a greater percentage of active drug over 8 hours in pH 1.2 medium compared to the anhydrous base across multiple polymer types including HPMC, Na-CMC, and Xanthan gum . This enhanced release profile, combined with nearly zero-order kinetics achievable with xanthan gum and HPMC matrices, supports more predictable in vivo performance and reduced inter-patient variability in therapeutic drug monitoring scenarios .

Industrial Caffeine Manufacturing via Methylation Route

Sodium theophylline (CAS 3485-82-3) serves as a direct feedstock for caffeine production via methylation with dimethyl sulfate or dimethyl carbonate (DMC) . The sodium salt's enhanced aqueous solubility in alkaline media facilitates efficient reaction kinetics and simplifies purification workflows compared to alternative theophylline sources . Patent-described environmentally friendly methods employ DMC and methanol at 100-180°C for 1-5 hours to achieve methylation, avoiding the ethylenediamine contamination concerns associated with aminophylline-derived routes [6]. Industrial caffeine producers should source high-purity sodium theophylline to ensure consistent reaction yields and minimize purification burden.

Parenteral and Liquid Oral Formulation Feasibility Assessment

Due to the poor aqueous solubility of theophylline base (5.5 mg/mL), parenteral and liquid oral dosage forms require solubilized derivatives . Sodium theophylline provides substantially enhanced aqueous solubility that increases with temperature at constant NaOH concentration . While aminophylline (theophylline ethylenediamine) has historically been used for parenteral administration, the ethylenediamine component is a documented sensitizing excipient associated with allergic reactions [6]. Sodium theophylline-based preparations, particularly theophylline sodium glycinate which incorporates glycine as a buffering agent, offer an alternative solubilization approach that avoids ethylenediamine exposure [7]. Formulators should evaluate sodium theophylline as a candidate intermediate when developing parenteral solutions requiring high theophylline loading without ethylenediamine.

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